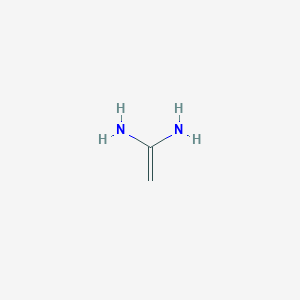
9-(4-benzoylphenyl)-3,6-dibromo-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by coupling reactions to introduce the phenyl and methanone groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
化学反应分析
Types of Reactions
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups and potentially create new derivatives.
Substitution: Commonly involves replacing the bromine atoms with other functional groups to explore new chemical properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds .
科学研究应用
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its use in organic electronics and optoelectronic devices.
(3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone: A thermally activated delayed fluorescence emitter used in display technologies.
Uniqueness
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its specific bromine substitutions, which impart unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
属性
分子式 |
C25H15Br2NO |
|---|---|
分子量 |
505.2 g/mol |
IUPAC 名称 |
[4-(3,6-dibromocarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H15Br2NO/c26-18-8-12-23-21(14-18)22-15-19(27)9-13-24(22)28(23)20-10-6-17(7-11-20)25(29)16-4-2-1-3-5-16/h1-15H |
InChI 键 |
LYOLFKAJNRQFEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)




![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)

